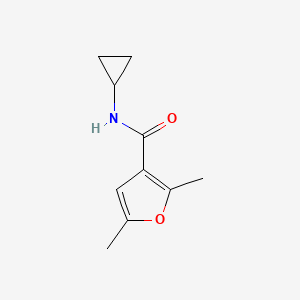
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide, also known as CPDMF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPDMF is a cyclic amide that contains a furan ring and a cyclopropyl group, making it a unique and interesting molecule to study.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide involves its binding to the active site of IDH, which prevents the enzyme from catalyzing the conversion of isocitrate to alpha-ketoglutarate. This inhibition of IDH activity leads to an accumulation of isocitrate, which is then converted to 2-hydroxyglutarate (2-HG) by a non-enzymatic reaction. The accumulation of 2-HG has been found to induce differentiation and apoptosis in cancer cells, making N-cyclopropyl-2,5-dimethylfuran-3-carboxamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of IDH activity and the induction of differentiation and apoptosis in cancer cells. Additionally, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have low toxicity in normal cells, making it a potential selective anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in lab experiments is its ability to selectively inhibit IDH activity in cancer cells without affecting normal cells. Additionally, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have low toxicity in normal cells, making it a potentially safe anti-cancer agent. However, one limitation of using N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in lab experiments is its relatively low yield of approximately 20%, which may make it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research involving N-cyclopropyl-2,5-dimethylfuran-3-carboxamide, including:
1. Further studies on the mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide and its effects on IDH activity in cancer cells.
2. Development of more efficient synthesis methods for N-cyclopropyl-2,5-dimethylfuran-3-carboxamide to obtain larger quantities of the compound for research purposes.
3. Investigation of the potential anti-cancer effects of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in vivo using animal models.
4. Exploration of the potential applications of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders.
In conclusion, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide is a unique and interesting compound that has potential applications in scientific research, particularly in the field of cancer research. Its ability to selectively inhibit IDH activity in cancer cells without affecting normal cells makes it a promising anti-cancer agent. Further research is needed to fully understand the mechanism of action of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide involves a multi-step process that starts with the reaction of 2,5-dimethylfuran with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with cyclopropylamine in the presence of a base to yield N-cyclopropyl-2,5-dimethylfuran-3-carboxamide. The overall yield of this synthesis method is approximately 20%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has been shown to inhibit the activity of isocitrate dehydrogenase (IDH), an enzyme that is involved in the Krebs cycle and is often mutated in various types of cancer. This inhibition of IDH activity has been found to induce differentiation and apoptosis in cancer cells, making N-cyclopropyl-2,5-dimethylfuran-3-carboxamide a potential anti-cancer agent.
Propiedades
IUPAC Name |
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-9(7(2)13-6)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYJMLBBMJPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

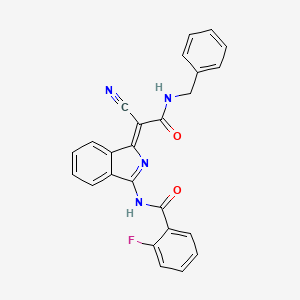

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)
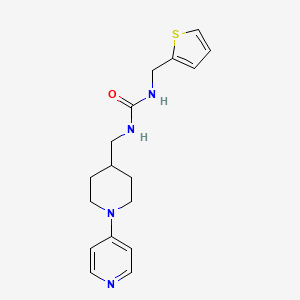

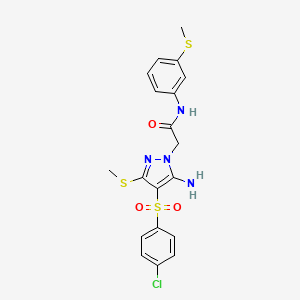
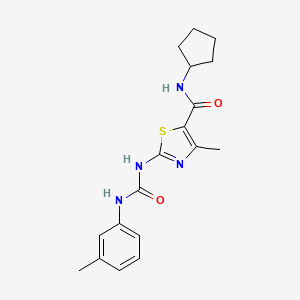
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)
![2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2464916.png)
![(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide](/img/structure/B2464917.png)


![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)